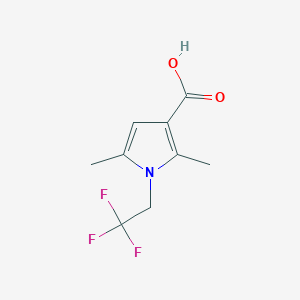

2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid

Description

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid is a fluorinated pyrrole derivative characterized by a trifluoroethyl group at the 1-position, methyl groups at the 2- and 5-positions, and a carboxylic acid moiety at the 3-position. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which significantly influences the compound’s physicochemical properties, such as acidity, solubility, and metabolic stability .

Properties

IUPAC Name |

2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c1-5-3-7(8(14)15)6(2)13(5)4-9(10,11)12/h3H,4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPSRRCTHKRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC(F)(F)F)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164863 | |

| Record name | 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873790-28-4 | |

| Record name | 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873790-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of Methyl Groups: The methyl groups at positions 2 and 5 can be introduced via alkylation reactions using methyl iodide in the presence of a strong base such as sodium hydride.

Addition of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through a nucleophilic substitution reaction using 2,2,2-trifluoroethyl bromide.

Carboxylation: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide in the presence of a strong base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

Oxidation: N-oxides or hydroxylated derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid exhibit significant activity against various cancer cell lines. The trifluoroethyl substituent may enhance metabolic stability and improve interactions with biological targets. Preliminary studies suggest that this compound could serve as a lead structure for developing novel anticancer agents.

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activities. The unique structure of this compound may contribute to its effectiveness against bacterial and fungal pathogens. Further studies are needed to elucidate its mechanism of action and efficacy in clinical settings.

Coordination Complexes

Due to the ability of pyrrole derivatives to form coordination complexes with metals, 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid can be explored for applications in catalysis and materials development. Its electron-rich nature allows it to participate in various chemical reactions that can lead to the formation of useful materials.

Polymerization Studies

The reactivity of the carboxylic acid functional group enables potential applications in polymer chemistry. This compound can be utilized as a monomer or co-monomer in synthesizing polymers with desirable properties.

Summary of Research Findings

Case Study 1: Anticancer Activity

A study investigated the effects of similar pyrrole derivatives on various cancer cell lines. Results indicated that compounds with trifluoroethyl substituents showed enhanced cytotoxicity compared to their non-substituted counterparts. This suggests that further exploration of 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid could yield promising anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another research study focusing on antimicrobial properties, pyrrole derivatives were tested against common pathogens. The presence of the trifluoroethyl group was correlated with increased antimicrobial activity. Future research could focus on optimizing this compound for enhanced efficacy.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The carboxylic acid group can form hydrogen bonds with biological targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrrole Carboxylic Acids

| Compound Name | Substituents (Positions) | Functional Groups | Molecular Formula |

|---|---|---|---|

| Target Compound | 1-(CF₃CH₂), 2-CH₃, 5-CH₃, 3-COOH | Carboxylic acid, trifluoroethyl | C₁₀H₁₀F₃NO₂ |

| 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | 3-CH₃, 5-CH₃, 2-COOH, 4-COOH | Two carboxylic acids, methyl | C₈H₉NO₄ |

| 2-Methyl-1H-pyrrole-3-carboxylic acid | 2-CH₃, 3-COOH | Carboxylic acid, methyl | C₆H₇NO₂ |

| 1,2-Dimethyl-1H-pyrrole-3-carboxylic acid | 1-CH₃, 2-CH₃, 3-COOH | Carboxylic acid, methyl | C₈H₁₁NO₂ |

| 2,5-Dimethyl-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylic acid | 1-(pyridin-3-yl), 2-CH₃, 5-CH₃, 3-COOH | Carboxylic acid, pyridinyl | C₁₃H₁₃N₂O₂ |

Key Observations:

Trifluoroethyl vs. Pyridinyl Substituents : The trifluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to the pyridinyl group in the pyridine-substituted analog (C₁₃H₁₃N₂O₂), which may improve bioavailability but reduce polarity .

Carboxylic Acid Position: The 3-carboxylic acid group in the target compound contrasts with 2,4-dicarboxylic acids in C₈H₉NO₄ (), which may alter hydrogen-bonding interactions in biological systems.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Collision Cross-Section (CCS) and Molecular Properties

Analysis:

- The larger CCS values of the target compound compared to non-fluorinated analogs suggest a bulkier molecular conformation due to the trifluoroethyl group, which may impact diffusion rates in biological systems .

- The trifluoroethyl group increases molecular weight (C₁₀H₁₀F₃NO₂ vs.

Pharmacological and Industrial Relevance

- Fluorine Effects: The trifluoroethyl group reduces basicity of adjacent amines (if present) and enhances metabolic stability, making the target compound more drug-like than non-fluorinated pyrrole derivatives .

- Applications: Unlike 2,2,2-trifluoroethyl fatty acid esters (used in polymer monomers or surfactants ), the target compound’s carboxylic acid group positions it for use in metal coordination or as a bioisostere for phosphates in enzyme inhibitors.

Biological Activity

2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid is a synthetic compound belonging to the pyrrole class of heterocyclic compounds. Its unique structure, characterized by a trifluoroethyl group and carboxylic acid functionality, positions it as a potential candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

- Molecular Formula : C9H10F3NO2

- Molecular Weight : 205.177 g/mol

- Structural Features : The compound features a pyrrole ring with methyl substitutions at the 2 and 5 positions and a trifluoroethyl group at the 1 position, with a carboxylic acid at the 3 position.

Anticancer Activity

Research indicates that compounds similar to 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid exhibit significant anticancer properties. A study comparing various pyrrole derivatives demonstrated that those with similar structural features were effective against multiple cancer cell lines, including A549 lung adenocarcinoma cells.

- Case Study : In vitro assays showed that compounds bearing the pyrrole moiety exhibited cytotoxic effects on A549 cells. The compound's effectiveness was compared to cisplatin, a standard chemotherapeutic agent. Results indicated that certain derivatives reduced cell viability significantly (p < 0.05) when treated with concentrations around 100 µM for 24 hours .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid | A549 | TBD | |

| Cisplatin | A549 | ~10 |

The presence of the trifluoroethyl group is hypothesized to enhance metabolic stability and bioactivity through improved interaction with biological targets.

Antimicrobial Activity

Pyrrole derivatives have also been studied for their antimicrobial properties. The unique structural characteristics of 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid suggest potential efficacy against multidrug-resistant pathogens.

- Case Study : Compounds structurally related to this pyrrole derivative were screened against various strains of Staphylococcus aureus, including methicillin-resistant strains. Results indicated promising antimicrobial activity against these pathogens .

| Pathogen | Compound Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 2,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid | TBD |

The biological activity of 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid is believed to stem from its ability to interact with specific enzymes and receptors within cells. Preliminary studies suggest that its binding affinity may be enhanced due to the electron-withdrawing nature of the trifluoroethyl group combined with the electron-donating methyl groups on the pyrrole ring.

Q & A

Q. What are the common synthetic routes for preparing 2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves cyclocondensation of substituted pyrrole precursors with trifluoroethylating agents. For example, trifluoroethyl iodide or phenyl(2,2,2-trifluoroethyl)iodonium salts (as in ) can introduce the trifluoroethyl group. Optimization includes:

- Using Cs₂CO₃ as a base to enhance nucleophilic substitution efficiency.

- Room-temperature reactions to minimize side reactions (e.g., decomposition of acid-sensitive groups) .

- Solvent selection (e.g., dichloromethane or THF) to balance reactivity and solubility .

Yields for analogous compounds range from 23% () to 95% (), highlighting the need for controlled stoichiometry and inert atmospheres.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d₆ as solvent) to confirm substituent positions and integration ratios. For example, methyl groups at pyrrole positions 2 and 5 appear as singlets (~δ 2.2–2.6 ppm), while the trifluoroethyl group shows a quartet (δ ~3.5–4.0 ppm, Hz) .

- LCMS/ESIMS : To verify molecular ion peaks (e.g., [M+1]⁺) and purity (>95% by HPLC, as in ).

- Elemental Analysis : Confirms C, H, N, and F content within ±0.4% deviation .

Q. How does the trifluoroethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DCM, THF). For solubility testing:

- Use incremental solvent blending (e.g., DMSO/water mixtures) to determine partition coefficients.

- Stability assays under varying pH (1–13) and temperatures (4–40°C) reveal decomposition thresholds .

Advanced Research Questions

Q. How do electronic effects of the trifluoroethyl group influence the reactivity of the pyrrole-3-carboxylic acid moiety in nucleophilic acyl substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoroethyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). To study this:

- Compare reaction rates with non-fluorinated analogs using kinetic assays (e.g., UV-Vis monitoring).

- DFT calculations (B3LYP/6-31G*) can map electron density shifts and predict activation energies .

Q. What strategies mitigate decomposition during storage of trifluoroethyl-substituted heterocycles, and how can degradation products be identified?

- Methodological Answer :

- Storage : Lyophilization and storage under argon at −20°C reduce hydrolysis and oxidation.

- Degradation Analysis : Use LCMS-QTOF to detect byproducts (e.g., hydrolyzed carboxylic acid or defluorinated derivatives). Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation rates .

Q. How can computational modeling predict the compound’s solid-state packing and hydrogen-bonding motifs?

- Methodological Answer :

- Crystal Structure Prediction : Software (e.g., Mercury, Materials Studio) uses XRD data from related compounds (e.g., 1H-pyrrole-2-carboxylic acid in ) to model H-bonding (e.g., N–H⋯O dimers).

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., F⋯H contacts from trifluoroethyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.